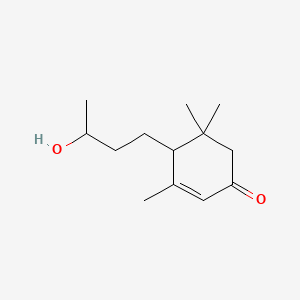![molecular formula C10H6N2OS B13727447 Oxazolo[4,5-c]quinoline-2-thiol](/img/structure/B13727447.png)
Oxazolo[4,5-c]quinoline-2-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Oxazolo[4,5-c]quinoline-2-thiol is a heterocyclic compound that features a fused ring system comprising an oxazole ring and a quinoline ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of oxazolo[4,5-c]quinoline-2-thiol can be achieved through various methods. One common approach involves the reaction of 3-amino-4-hydroxyquinolines with chiral isothiocyanates derived from 1-amino-7-hydroxynaphthalenes . This method typically involves a thiourea formation followed by a carbodiimide cyclization sequence . Another method involves the direct functionalization of the C-4 position of oxazoles using a modified Pictet-Spengler method with Cu(TFA)2 as a catalyst .
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of efficient catalysts and optimized reaction conditions can enhance yield and reduce production costs. specific industrial methods are not widely documented in the literature.
化学反应分析
Types of Reactions
Oxazolo[4,5-c]quinoline-2-thiol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding thiol derivatives.
Substitution: The compound can undergo substitution reactions at various positions on the quinoline or oxazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the quinoline or oxazole rings.
科学研究应用
Oxazolo[4,5-c]quinoline-2-thiol has a wide range of scientific research applications:
作用机制
The mechanism of action of oxazolo[4,5-c]quinoline-2-thiol involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial activity . The exact molecular targets and pathways can vary depending on the specific biological context.
相似化合物的比较
Oxazolo[4,5-c]quinoline-2-thiol can be compared with other similar compounds, such as:
Oxazole derivatives: These compounds share the oxazole ring structure and exhibit similar biological activities.
Quinoline derivatives: Compounds with a quinoline ring system also show a range of biological activities and are used in medicinal chemistry.
Thiazoloquinoline derivatives: These compounds have a similar fused ring system and exhibit comparable chemical and biological properties.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical structure and biological activities make it a valuable target for research and development in chemistry, biology, medicine, and industry.
属性
分子式 |
C10H6N2OS |
|---|---|
分子量 |
202.23 g/mol |
IUPAC 名称 |
3H-[1,3]oxazolo[4,5-c]quinoline-2-thione |
InChI |
InChI=1S/C10H6N2OS/c14-10-12-8-5-11-7-4-2-1-3-6(7)9(8)13-10/h1-5H,(H,12,14) |
InChI 键 |
RGDINSUSDKZINJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C3=C(C=N2)NC(=S)O3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


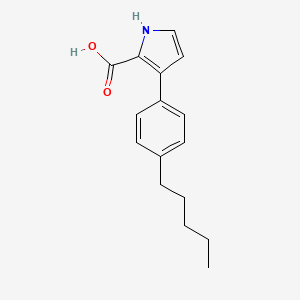
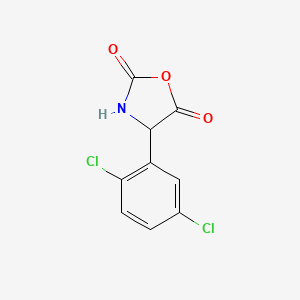

![3-[2-(Trifluoromethoxy)phenyl]-1,2,5-oxadiazole](/img/structure/B13727384.png)
![Methyl 2-(6-(1-hydroxy-3,3-dimethylbutyl)-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)propanoate](/img/structure/B13727395.png)
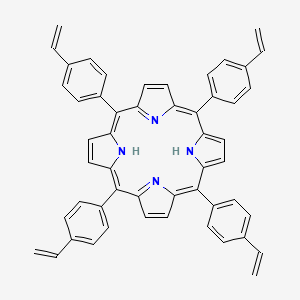
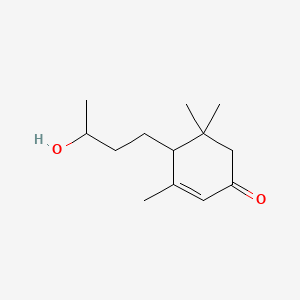
![1-[1-(1,3-Benzodioxol-5-yl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13727412.png)
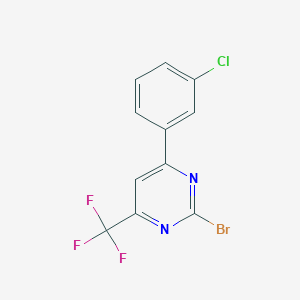
![((4'-Methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)phenylalanine](/img/structure/B13727422.png)
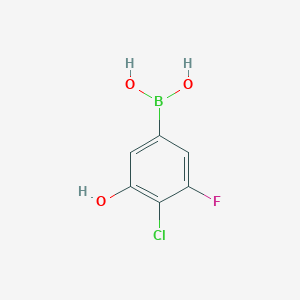

![5-(Azetidin-3-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine oxalate](/img/structure/B13727441.png)
